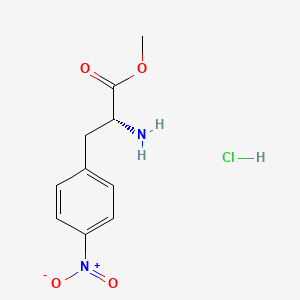

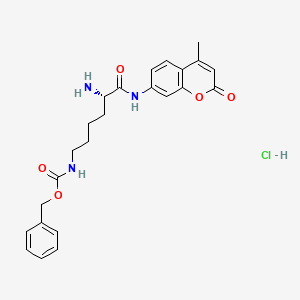

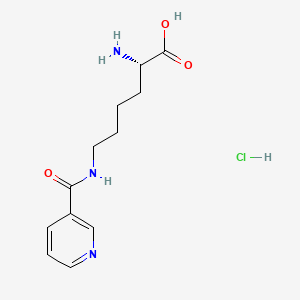

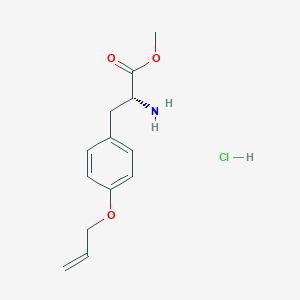

H-D-Tyr(all)-ome hcl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“H-D-Tyr(all)-ome hcl” is a derivative of the amino acid tyrosine . It is also known by other names such as D-Tyrosine ethyl ester hydrochloride, H-D-Tyr-OEt.HCl, and ®-Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride .

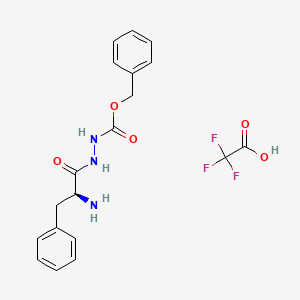

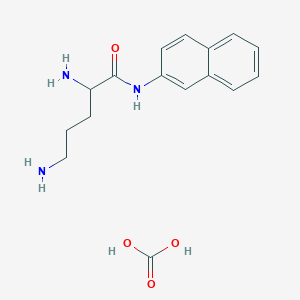

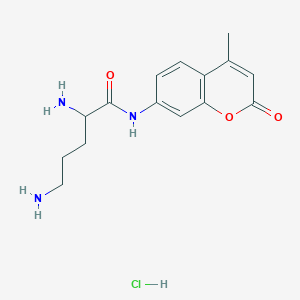

Synthesis Analysis

The synthesis of “this compound” and its analogs involves replacing the Phe residue(s) in the BIM-23052 molecule with Tyr using standard SPPS, Fmoc/t-Bu strategy . The target compounds are analyzed using the HPLC/MS technique .

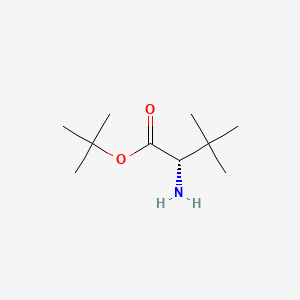

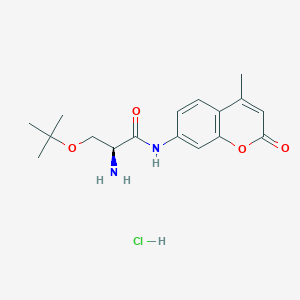

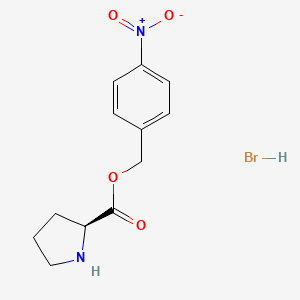

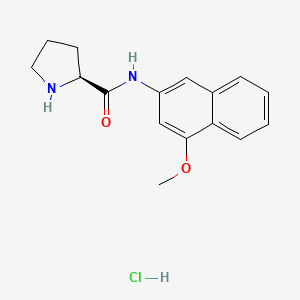

Molecular Structure Analysis

The molecular formula of “this compound” is C11H16ClNO3 . The InChI and SMILES notations provide a textual representation of the compound’s structure . The compound has a molecular weight of 245.70 g/mol .

Physical And Chemical Properties Analysis

“this compound” is a white crystalline powder . It has a molecular weight of 216.66 g/mol . The compound has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 .

Scientific Research Applications

High-Content Screening in Toxicology

High-content screening (HCS) combines automated microscopy and quantitative image analysis to address biological questions in academia and the pharmaceutical industry. It's used for studying compound toxicity mechanisms, with applications in developmental toxicity, genotoxicity, and other areas. HCS employs new models like induced pluripotent stem cells and three-dimensional cell models, highlighting its potential for dissecting biological processes and drug development (Shuaizhang Li & M. Xia, 2019).

Quantitative NMR for Natural Products Analysis

Quantitative ^1H NMR (qHNMR) has emerged as a principal analytical method for the selective recognition and quantitative determination of metabolites in complex biological matrices. This technique is highly suitable for analyzing single natural products in plant extracts, dietary materials, and different metabolic stages of organisms, offering a direct route to ascertain compound concentrations and purities (G. Pauli, B. Jaki, & D. Lankin, 2005).

Hydroxycinnamic Acids: Structure-Activity Relationships

Studies on hydroxycinnamic acids (HCAs) and their antioxidant activities have emphasized the importance of structural features in determining biological activity. Modifications to the aromatic ring and carboxylic function significantly influence antioxidant effectiveness, with implications for managing oxidative stress-related diseases. Such insights could guide the optimization of compounds for therapeutic use (N. Razzaghi-Asl et al., 2013).

Laccase and Tyrosinase Biosensors for Determining Hydroxycinnamic Acids

Enzymatic biosensors using laccase and tyrosinase offer a promising, low-cost technology for the direct monitoring of hydroxycinnamic acids in various samples. These biosensors are crucial for quantifying biologically important phenolic compounds, demonstrating the intersection of biochemistry and technology in advancing analytical methodologies (Alexandra Virginia Bounegru & C. Apetrei, 2021).

Mechanism of Action

- TR isoforms (TRα and TRβ) have distinct tissue distributions and play different roles in various physiological processes .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

properties

IUPAC Name |

methyl (2R)-2-amino-3-(4-prop-2-enoxyphenyl)propanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3.ClH/c1-3-8-17-11-6-4-10(5-7-11)9-12(14)13(15)16-2;/h3-7,12H,1,8-9,14H2,2H3;1H/t12-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNTKDRSTELCRPC-UTONKHPSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)OCC=C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC1=CC=C(C=C1)OCC=C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.